Enhanced Inhibitory Potency in Human Neutrophil Elastase (HNE) Assay Compared to Cyclohexyl Analog
In a series of N-benzoylindazole derivatives bearing varying cycloalkyl substituents, the cyclopentyl-containing compound (6d) demonstrated an IC50 of 0.48 ± 0.19 µM against human neutrophil elastase (HNE) [1]. In stark contrast, the direct cyclohexyl analog (6e) showed no measurable activity (NA) at concentrations up to 55 µM [1]. This head-to-head comparison within the same study establishes that the cyclopentyl ring confers a critical advantage in target engagement that is absent in the six-membered ring counterpart.
| Evidence Dimension | Inhibition of human neutrophil elastase (HNE) |
|---|---|
| Target Compound Data | IC50 = 0.48 ± 0.19 µM |
| Comparator Or Baseline | Cyclohexyl analog (6e): IC50 > 55 µM (no activity observed below 55 µM) |
| Quantified Difference | ≥114-fold difference in potency (target compound active at sub-µM, comparator inactive at >55 µM) |
| Conditions | In vitro enzyme inhibition assay; mean ± SD of three independent experiments [1] |
Why This Matters
This >100-fold difference in inhibitory potency directly informs structure-activity relationship (SAR) decisions, making the cyclopentyl variant the preferred choice for lead optimization programs targeting HNE-mediated inflammatory conditions.
- [1] Crocetti L, Giovannoni MP, Bartolucci G, et al. Design, synthesis and evaluation of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase. Bioorg Med Chem. 2011;19(15):4460-4472. doi:10.1016/j.bmc.2011.06.036 View Source
